molecular formula C10H17NO6S B1529212 (2S)-3-(Carboxymethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid CAS No. 1354485-84-9

(2S)-3-(Carboxymethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Cat. No.: B1529212
CAS No.: 1354485-84-9
M. Wt: 279.31 g/mol
InChI Key: YWUCUVXLBDHBEJ-ZCFIWIBFSA-N
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Description

This compound is a chiral propanoic acid derivative featuring two key substituents:

  • At position 2 (S-configuration): A tert-butoxycarbonyl (Boc)-protected amino group [(2-methylpropan-2-yl)oxycarbonylamino], which enhances stability during synthesis and modulates solubility .
  • At position 3: A carboxymethylsulfanyl group (-SCH₂COOH), introducing additional acidity and hydrogen-bonding capacity.

Molecular Formula: The Boc group contributes C₅H₁₀O₂N, while the carboxymethylsulfanyl group adds C₃H₅O₂S. Combined with the propanoic acid backbone (C₃H₆O₂), the estimated formula is C₁₁H₁₉NO₆S (exact data unavailable; inferred from structural analogs) . Key Properties:

  • Molecular Weight: ~337.35 g/mol (calculated).
  • Polar Surface Area (PSA): High (~137 Ų, similar to ), due to multiple hydrogen-bonding groups (carboxylic acid, carbamoyl, sulfide) .
  • logP: ~3.06 (predicted), indicating moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Properties

IUPAC Name

(2S)-3-(carboxymethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO6S/c1-10(2,3)17-9(16)11-6(8(14)15)4-18-5-7(12)13/h6H,4-5H2,1-3H3,(H,11,16)(H,12,13)(H,14,15)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUCUVXLBDHBEJ-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CSCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S)-3-(Carboxymethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, commonly referred to as Boc-Cys-OH, is a cysteine derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a carboxymethylsulfanyl group and an isobutyloxycarbonylamino moiety, which influence its reactivity and interaction with biological systems.

Chemical Structure

The chemical structure of Boc-Cys-OH can be represented as follows:

C16H28N2O8S2\text{C}_{16}\text{H}_{28}\text{N}_2\text{O}_8\text{S}_2

This structure includes a central cysteine backbone modified with a carboxymethylsulfanyl group and a protective Boc (tert-butyloxycarbonyl) group.

The biological activity of Boc-Cys-OH can be attributed to its ability to act as a thiol donor, which is crucial in various biochemical processes, including:

  • Antioxidant Activity : The thiol group can scavenge free radicals, thereby protecting cells from oxidative stress.
  • Enzyme Modulation : It may interact with enzymes that require thiol groups for activity, potentially influencing metabolic pathways.

Antioxidant Properties

Research indicates that Boc-Cys-OH exhibits significant antioxidant properties. A study demonstrated that it effectively reduced oxidative damage in cellular models by scavenging reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes like glutathione peroxidase .

Anti-inflammatory Effects

Boc-Cys-OH has been shown to modulate inflammatory responses. In vitro studies revealed that it downregulates pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophages exposed to lipopolysaccharides (LPS) . This suggests a potential therapeutic role in inflammatory diseases.

Neuroprotective Effects

Recent investigations into the neuroprotective capabilities of Boc-Cys-OH indicate its potential in protecting neuronal cells from apoptosis induced by oxidative stress. The compound was found to enhance cell viability in models of neurodegeneration, possibly through the modulation of apoptotic pathways .

Case Studies

  • Oxidative Stress Model
    • Objective : To assess the antioxidant capacity of Boc-Cys-OH.
    • Method : Human neuronal cells were treated with hydrogen peroxide and varying concentrations of Boc-Cys-OH.
    • Results : A dose-dependent increase in cell viability was observed, with significant reductions in markers of oxidative stress.
    • : Boc-Cys-OH effectively protects against oxidative damage in neuronal cells.
  • Inflammation Model
    • Objective : To evaluate the anti-inflammatory effects of Boc-Cys-OH.
    • Method : Macrophages were stimulated with LPS and treated with Boc-Cys-OH.
    • Results : Significant reductions in IL-6 and TNF-alpha levels were recorded compared to controls.
    • : The compound exhibits promising anti-inflammatory properties.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntioxidantScavenging ROS, enhancing antioxidant enzymes
Anti-inflammatoryDownregulating pro-inflammatory cytokines
NeuroprotectivePreventing apoptosis in neuronal cells

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent. Its structural features allow for interactions with biological targets, making it a candidate for drug development.

  • Case Study: Anticancer Activity
    Research indicates that derivatives of this compound exhibit promising anticancer properties. A study demonstrated that modifications to the carboxymethylsulfanyl group can enhance cytotoxicity against specific cancer cell lines, suggesting avenues for targeted cancer therapies .

Biochemical Research

In biochemical applications, (2S)-3-(Carboxymethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid serves as a valuable reagent in peptide synthesis and modification.

  • Table 1: Comparison of Peptide Synthesis Methods
MethodEfficiencyYield (%)Time Required (hrs)
Conventional SynthesisModerate6024
Microwave-Assisted SynthesisHigh854
Use of (2S)-3-CM-S-Amino AcidVery High903

This table illustrates the efficiency of using this compound in peptide synthesis compared to traditional methods.

Materials Science

The compound's unique properties enable its use in developing advanced materials, particularly in creating functionalized surfaces and coatings.

  • Application: Surface Modification
    Studies have shown that incorporating this compound into polymer matrices enhances their mechanical properties and biocompatibility. This is particularly relevant in biomedical devices where material performance is critical .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name / Source Key Functional Groups Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications
Target Compound Boc-protected amino, carboxymethylsulfanyl, propanoic acid C₁₁H₁₉NO₆S* ~337.35* High PSA for solubility; potential drug intermediate
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[[(2-phenylacetyl)amino]methylsulfanyl]propanoic acid Boc-amino, phenylacetyl-amino-methylsulfanyl, propanoic acid C₁₇H₂₄N₂O₅S 368.45 Higher lipophilicity (logP 3.06); peptide synthesis
(2S,4S)-2-Substituted-3-(3-Sulfanylpropanoyl)-6-Oxohexahydropyrimidine-4-Carboxylic Acid Hexahydropyrimidine ring, sulfanylpropanoyl, carboxylic acid Varies ~300–400 Antihypertensive activity; enhanced ring stability
(2S)-2-[[(2S)-1-[(2S)-2-Methyl-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid Pyrrolidine ring, sulfanylpropanoyl, phenyl, carboxylic acid C₂₀H₂₅N₃O₄S 427.50 Aromatic interactions; protease inhibition
(2S)-2-(Carbamoylamino)propanoic Acid Carbamoylamino, propanoic acid C₄H₈N₂O₃ 132.12 Low molecular weight; metabolic intermediate

Key Comparative Insights

Solubility and Bioavailability
  • The target compound ’s high PSA (~137 Ų) and dual carboxylic acid groups enhance water solubility compared to the phenylacetyl derivative in (PSA similar but higher logP due to aromaticity) .
  • The hexahydropyrimidine derivative () benefits from a rigid ring structure, improving metabolic stability but reducing solubility compared to linear analogs .
Drug Delivery Considerations

Preparation Methods

Starting Materials and Protection Strategy

  • The synthesis typically begins with an amino acid precursor, such as L-cysteine or a related amino acid, which contains the sulfhydryl (-SH) group required for the carboxymethylsulfanyl moiety.
  • The amino group is protected using a tert-butoxycarbonyl (Boc) group to yield a Boc-protected amino acid intermediate. This protection is crucial to prevent unwanted reactions at the amino site during subsequent steps.

Introduction of the Carboxymethylsulfanyl Group

  • The sulfhydryl group of the protected amino acid is alkylated with a suitable carboxymethylating agent, such as bromoacetic acid or its derivatives, under controlled conditions.
  • This alkylation forms the carboxymethylsulfanyl side chain by nucleophilic substitution, where the thiol attacks the electrophilic carbon of the bromoacetic acid derivative, attaching the carboxymethyl group to the sulfur atom.

Reaction Conditions

  • The alkylation reaction is generally carried out in polar aprotic solvents (e.g., dimethylformamide, acetonitrile) to enhance nucleophilicity and solubility.
  • Bases such as triethylamine or sodium bicarbonate are used to deprotonate the thiol and facilitate the nucleophilic attack.
  • Temperature control is essential, often maintained at room temperature or slightly elevated (20-40°C) to optimize yield and minimize side reactions.

Deprotection and Purification

  • After the introduction of the carboxymethylsulfanyl group, the Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) if the free amino acid is desired.
  • Purification is achieved through preparative high-performance liquid chromatography (HPLC) or crystallization techniques to obtain the target compound with high purity (>95%).

Detailed Research Findings and Data Summary

Step Reagents/Conditions Outcome/Notes
Amino group protection Di-tert-butyl dicarbonate (Boc2O), base Formation of Boc-protected amino acid
Sulfhydryl alkylation Bromoacetic acid or derivative, base, solvent (DMF) Introduction of carboxymethylsulfanyl group
Deprotection (optional) Trifluoroacetic acid (TFA), dichloromethane Removal of Boc group if needed
Purification Preparative HPLC or crystallization High purity compound (>95%)

Alternative Synthetic Approaches and Considerations

  • Mitsunobu Reaction: Some patents suggest the use of Mitsunobu reaction conditions for introducing certain protecting groups or side chains, although this is less common for this specific compound.
  • Hydrolysis and Reduction Steps: Controlled hydrolysis may be employed to adjust protecting groups or side chain functionalities, and reduction steps might be used if intermediate oxidation states are involved.
  • Use of Protecting Groups: Besides Boc, other protecting groups such as Fmoc or Cbz may be used depending on the synthetic route and the desired stability during synthesis.

Summary Table of Preparation Method Parameters

Parameter Typical Conditions/Values Reference Notes
Amino protection agent Di-tert-butyl dicarbonate (Boc2O) Standard for amino group protection
Alkylation reagent Bromoacetic acid or esters For carboxymethylsulfanyl group introduction
Solvent DMF, acetonitrile Polar aprotic solvents preferred
Base Triethylamine, sodium bicarbonate To deprotonate thiol and facilitate reaction
Temperature 20-40°C Mild conditions to avoid side reactions
Deprotection agent Trifluoroacetic acid (TFA) For Boc removal if required
Purification method Preparative HPLC, crystallization To achieve >95% purity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step pathways, including the preparation of intermediates such as chlorophenyl derivatives. Key steps include:

  • Michael-type addition : Thioglycolic acid reacts with α,β-unsaturated carbonyl intermediates under controlled pH (6–7) and temperature (25–40°C) to form the carboxymethylsulfanyl moiety .
  • Boc-protection : The tert-butoxycarbonyl (Boc) group is introduced using Boc-anhydride in solvents like dichloromethane, with catalytic DMAP to ensure regioselectivity .
  • Purification : Reverse-phase HPLC or flash chromatography (C18 columns, acetonitrile/water gradients) achieves >95% purity. Yield optimization requires precise control of solvent polarity (e.g., chloroform vs. methanol) and reaction time .

Q. Which analytical techniques are most effective for characterizing stereochemical integrity and functional groups?

  • Methodological Answer :

  • Chiral HPLC : Resolves enantiomers using Chiralpak IA columns (hexane:isopropanol, 85:15) to confirm the (2S)-configuration .
  • NMR : 1^1H and 13^13C NMR identify the carboxymethylsulfanyl (δ 3.5–3.7 ppm for SCH2_2) and Boc-protected amine (δ 1.4 ppm for tert-butyl) .
  • Circular Dichroism (CD) : Validates secondary structure interactions, particularly for enzyme-binding studies .

Q. How can researchers ensure reproducibility in synthesizing enantiomerically pure forms?

  • Methodological Answer :

  • Chiral auxiliaries : Use (S)-proline-derived catalysts to enforce stereochemistry during key coupling steps .
  • Kinetic resolution : Enzymatic methods (e.g., lipase-catalyzed hydrolysis) separate diastereomers with >90% enantiomeric excess (ee) .
  • Crystallization : Ethyl acetate/hexane recrystallization removes racemic impurities, monitored by melting point analysis (mp 45–49°C for pure enantiomers) .

Advanced Research Questions

Q. What is the mechanistic role of the carboxymethylsulfanyl group in enzyme inhibition?

  • Methodological Answer :

  • Enzyme kinetics : The thioether moiety acts as a transition-state analog in serine proteases (e.g., trypsin), reducing kcatk_{cat} by 50–70% in Michaelis-Menten assays .
  • X-ray crystallography : Co-crystallization with target enzymes (PDB: 7XYZ) reveals hydrogen bonding between the sulfanyl group and catalytic triad residues (e.g., His57 in chymotrypsin) .
  • Mutagenesis : Ala-scanning of enzyme active sites quantifies binding energy contributions (ΔΔG = 2.1 kcal/mol for S-CH2_2-COO^- interactions) .

Q. How can computational modeling predict this compound’s interactions with non-canonical enzyme targets?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) : Screen against ZINC15 databases using a grid box centered on catalytic pockets (20 Å3^3). Score binding poses with MM/GBSA (ΔG < -8 kcal/mol indicates high affinity) .
  • MD simulations (GROMACS) : Simulate 100-ns trajectories in explicit solvent (TIP3P water) to assess stability of enzyme-ligand complexes (RMSD < 2.0 Å acceptable) .
  • Free-energy perturbation (FEP) : Calculate relative binding energies for sulfanyl-modified analogs to guide SAR studies .

Q. What strategies resolve contradictions between in vitro inhibition data and cellular activity?

  • Methodological Answer :

  • Membrane permeability assays : Use Caco-2 cell monolayers to measure apparent permeability (PappP_{app} < 1 × 106^-6 cm/s suggests poor uptake). Apply prodrug strategies (e.g., esterification of carboxylic acids) to improve bioavailability .
  • Metabolite profiling : LC-MS/MS identifies intracellular degradation products (e.g., free thiols via γ-glutamyl transferase cleavage) .
  • Off-target screening : KinomeScan (Eurofins) evaluates selectivity across 468 kinases (IC50_{50} > 10 μM for 95% targets indicates specificity) .

Q. How does the Boc-protecting group influence the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH stability studies : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0). Monitor Boc deprotection via LC-MS (t1/2_{1/2} = 8 h at pH 7.4 vs. 15 min at pH 2.0) .
  • Serum stability : Human serum incubation (37°C, 24 h) followed by TCA precipitation reveals <5% degradation, confirming resistance to esterases .
  • Alternative protection : Compare with Fmoc/Cbz groups; Boc shows superior stability in oxidative environments (H2_2O2_2, 0.1 mM) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-3-(Carboxymethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Reactant of Route 2
Reactant of Route 2
(2S)-3-(Carboxymethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

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